molecular formula C13H10N4O B3154780 1-phenyl-3-(1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one CAS No. 78482-51-6

1-phenyl-3-(1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one

Cat. No. B3154780
CAS RN: 78482-51-6
M. Wt: 238.24 g/mol
InChI Key: QKXJHYUFKPPLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-phenyl-3-(1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, two nitrogen atoms, and notable for their wide range of biological activities .


Synthesis Analysis

An efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring has been described . This involves a base-catalysed Claisen–Schmidt condensation reaction . Isomeric chalcones were further reacted with N-hydroxy-4-toluenesulfonamide .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using standard and advanced NMR spectroscopy techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The synthesis of Edaravone, a novel antioxidant and an intravenous medication used to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS), has been reported by the reaction of phenyl hydrazine and ethyl acetoacetate under different reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been evaluated in silico, and it was found that all compounds should present good passive oral absorption . All synthesized compounds demonstrated good drug-likeness values .

Future Directions

The data suggest that these compounds might be promising for further development . The advantage of the hybrid compound through the array of different pharmacophores may provide compounds with good biological activities . The chemistry of quinolones has attracted increased attention in both synthetic organic and medicinal chemistry .

properties

IUPAC Name

1-phenyl-3-(1H-pyrazol-5-yl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-12-7-9-17(10-4-2-1-3-5-10)16-13(12)11-6-8-14-15-11/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXJHYUFKPPLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-3-(1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one
Reactant of Route 2
1-phenyl-3-(1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one
Reactant of Route 3
1-phenyl-3-(1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one
Reactant of Route 4
1-phenyl-3-(1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one
Reactant of Route 5
1-phenyl-3-(1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one
Reactant of Route 6
1-phenyl-3-(1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.